molecular formula C12H22N2O4S B4069961 1-(methylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide

1-(methylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide

Cat. No. B4069961
M. Wt: 290.38 g/mol
InChI Key: FLGJKROIBWSTFW-UHFFFAOYSA-N
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Description

Piperidine derivatives, such as "1-(methylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide", are a focus of intense research due to their structural diversity and potential for biological activity. These compounds are synthesized through various methods, involving key functionalizations that impart significant chemical and biological properties.

Synthesis Analysis

The synthesis of piperidine derivatives often involves nucleophilic substitution reactions, where a piperidine ring is functionalized with different substituents such as methylsulfonyl and tetrahydro-2-furanylmethyl groups. For instance, hyperbranched polymers have been synthesized from reactions involving piperazine derivatives, demonstrating the versatility of nitrogen-containing heterocycles in polymer chemistry (Yan & Gao, 2000). These methodologies can be adapted to synthesize complex molecules, including the compound of interest.

Molecular Structure Analysis

X-ray crystallography provides insights into the molecular structure of piperidine derivatives, revealing their conformation and spatial arrangement. For example, the crystal structure of related compounds showcases the piperazine ring in a chair conformation with distorted tetrahedral geometry around the sulfur atom, indicative of the structural features that might be expected in "1-(methylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide" (Naveen et al., 2007).

Mechanism of Action

Target of Action

MLS000062782, also known as Sildenafil , is primarily targeted towards phosphodiesterase type 5 (PDE-5) found in the corpus cavernosum and the smooth muscle of pulmonary vasculature . PDE-5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation .

Mode of Action

Sildenafil enhances the effect of nitric oxide (NO) by inhibiting PDE-5 . During sexual stimulation, NO is released in the corpus cavernosum, which then activates the enzyme guanylate cyclase, leading to increased levels of cGMP . This results in smooth muscle relaxation and inflow of blood to the corpus cavernosum . By inhibiting PDE-5, sildenafil prevents the degradation of cGMP, leading to prolonged smooth muscle relaxation and enhanced blood flow . In the context of pulmonary arterial hypertension (PAH), the increased cGMP concentration results in pulmonary vasculature relaxation .

Biochemical Pathways

The primary biochemical pathway involved in the action of sildenafil is the NO/cGMP pathway . The release of NO during sexual stimulation activates guanylate cyclase, increasing cGMP levels . cGMP then induces smooth muscle relaxation, allowing for increased blood flow. Sildenafil’s inhibition of PDE-5 prevents cGMP degradation, enhancing and prolonging the effects of the NO/cGMP pathway .

Pharmacokinetics

Sildenafil is rapidly absorbed, with its absorption rate slightly decreased by a high-fat meal . It is distributed widely in the body, with a total volume of distribution of 105 L in adults . Sildenafil is metabolized in the liver via CYP3A4 (major) and CYP2C9 (minor route), and its major metabolite has 50% of the activity as sildenafil . It is excreted primarily in feces (~80%, as metabolites) and to a lesser extent in urine (~13%) .

Result of Action

The primary result of sildenafil’s action is the facilitation of penile erection during sexual stimulation and the potential for vasodilation in the pulmonary bed for PAH patients .

Action Environment

The efficacy and stability of sildenafil can be influenced by various environmental factors. For instance, a high-fat meal can slow its absorption . Additionally, its clearance may be decreased in patients with hepatic cirrhosis or severe renal impairment .

properties

IUPAC Name

1-methylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4S/c1-19(16,17)14-6-4-10(5-7-14)12(15)13-9-11-3-2-8-18-11/h10-11H,2-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGJKROIBWSTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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